![molecular formula C22H46N4O B1201031 Pithecolobine CAS No. 22368-82-7](/img/structure/B1201031.png)
Pithecolobine
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Overview
Description
Pithecolobine is a lactam and an azamacrocycle.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
Pithecolobine, isolated from Albizia saman, exhibits significant antimicrobial activity against a range of human pathogenic bacteria and yeasts. It has demonstrated minimum inhibitory concentrations (MIC) values ranging from 1.9–125 µg mL−1. Additionally, pithecolobine shows antioxidant activity with an IC50 value at 250µg mL−1, suggesting its potential as a natural bioactive molecule for developing antimicrobial and antioxidant agents (Thippeswamy et al., 2015).
Chemical Structure Analysis
Antifungal and Antimycotoxin Activities
Pithecolobine has been evaluated for its antifungal and antimycotoxin activities against Fusarium verticillioides. It significantly inhibits the growth of this fungus and the production of fumonisin B1, indicating its potential use as an alternative agent to control fungal and mycotoxin contaminations in food grains (Thippeswamy et al., 2014).
Antibacterial Activity Against Xanthomonas campestris
The antibacterial activity of pithecolobine has been studied against Xanthomonas campestris. It has shown concentration-dependent activity, which could be utilized in alternative strategies for managing diseases caused by Xanthomonas spp. (Venkatesh et al., 2015).
Interaction with DNA and Biological Activities
Studies have shown that pithecolobine interacts with DNA and exhibits cytotoxicity against mammalian cells. Its ability to inhibit enzymes like DNA polymerase and RNA polymerase, as well as its effects on human lymphocyte transformation and inhibition of cyclooxygenase activity, highlight its diverse biological activities (Mar et al., 1991).
properties
CAS RN |
22368-82-7 |
---|---|
Product Name |
Pithecolobine |
Molecular Formula |
C22H46N4O |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
8-nonyl-1,5,9,13-tetrazacycloheptadecan-6-one |
InChI |
InChI=1S/C22H46N4O/c1-2-3-4-5-6-7-8-13-21-20-22(27)26-19-12-17-24-15-10-9-14-23-16-11-18-25-21/h21,23-25H,2-20H2,1H3,(H,26,27) |
InChI Key |
QEGMJRQKNQFEEZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1CC(=O)NCCCNCCCCNCCCN1 |
Canonical SMILES |
CCCCCCCCCC1CC(=O)NCCCNCCCCNCCCN1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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